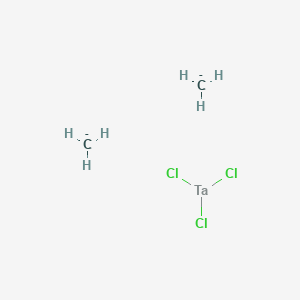
Carbanide;trichlorotantalum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;trichlorotantalum is a compound that features a carbanide anion bonded to a trichlorotantalum moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;trichlorotantalum typically involves the reaction of a carbanide source with a tantalum chloride precursor. One common method is the reaction of a lithium carbanide with tantalum pentachloride under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the handling of reactive intermediates and the control of reaction conditions are critical to ensure the safety and efficiency of the production process.
化学反应分析
Types of Reactions
Carbanide;trichlorotantalum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: Reduction reactions can yield lower oxidation state tantalum species.
Substitution: The chlorine atoms in the trichlorotantalum moiety can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organotantalum compounds.
科学研究应用
Carbanide;trichlorotantalum has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: this compound is used in the development of advanced materials, including high-performance alloys and coatings.
作用机制
The mechanism by which carbanide;trichlorotantalum exerts its effects involves the interaction of the carbanide anion with various molecular targets. The carbanide anion acts as a nucleophile, attacking electrophilic centers in target molecules. This can lead to the formation of new bonds and the modification of existing molecular structures. The trichlorotantalum moiety can also participate in coordination chemistry, forming complexes with other molecules and facilitating catalytic reactions.
相似化合物的比较
Carbanide;trichlorotantalum can be compared with other similar compounds, such as:
Carbanide;trichloroniobium: Similar in structure but with niobium instead of tantalum. It has different reactivity and applications.
Carbanide;trichlorovanadium: Features vanadium and exhibits distinct chemical behavior compared to tantalum compounds.
Carbanide;trichloromolybdenum: Contains molybdenum and is used in different catalytic processes.
The uniqueness of this compound lies in its specific reactivity and the stability of the tantalum center, which makes it suitable for applications that require robust and high-performance materials.
属性
CAS 编号 |
41453-05-8 |
|---|---|
分子式 |
C2H6Cl3Ta-2 |
分子量 |
317.37 g/mol |
IUPAC 名称 |
carbanide;trichlorotantalum |
InChI |
InChI=1S/2CH3.3ClH.Ta/h2*1H3;3*1H;/q2*-1;;;;+3/p-3 |
InChI 键 |
GZBTYAPIEVBOLB-UHFFFAOYSA-K |
规范 SMILES |
[CH3-].[CH3-].Cl[Ta](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


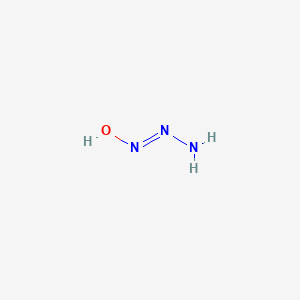
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
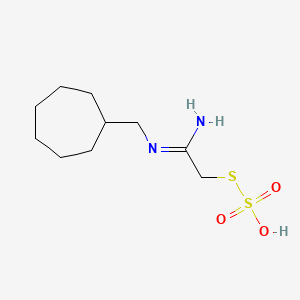
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
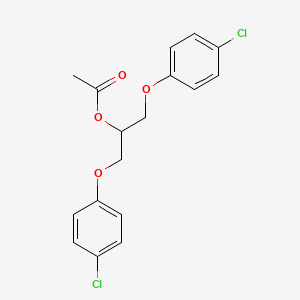
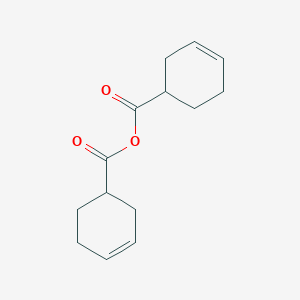
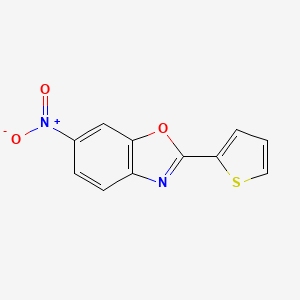


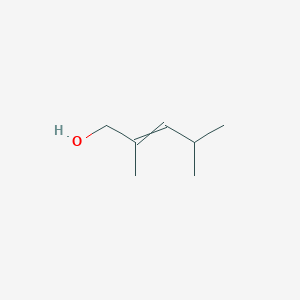
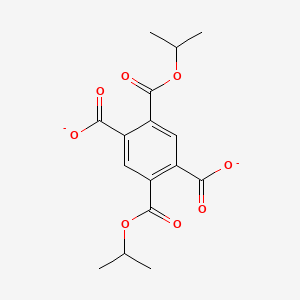

![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
